molecular formula C17H19NO3S B556367 N-Acetylmethionine alpha-naphthyl ester CAS No. 69975-69-5

N-Acetylmethionine alpha-naphthyl ester

Cat. No. B556367
CAS RN: 69975-69-5
M. Wt: 317.4 g/mol
InChI Key: FGHRSVXVKOEYHM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylmethionine alpha-naphthyl ester is a chemical compound with the CAS Registry Number 69975-69-5 . It is also known by its equivalent term N-acetyl-L-methionine alpha-naphthyl ester . This compound is used for pharmaceutical testing .

Scientific Research Applications

  • Esterases in Biological Systems : Alpha-naphthyl esters, which are structurally related to N-Acetylmethionine alpha-naphthyl ester, have been extensively used to study esterases in different biological systems. For instance, they have been employed to investigate esterase activities in the conductive system of the heart (Carbonell, 1956), human leukocytes and platelets (Dufer, Trentesaux, & Desplaces, 2009), and in the identification of monocytes and lymphocytes (Bozdech & Bainton, 1981).

  • Assays for Infectious Agents : Alpha-naphthyl acetate, a compound similar to this compound, has been used in assays for detecting viruses like influenza C (Wagaman, Spence, & O'Callaghan, 1989).

  • Studying Enzyme Activities in Microorganisms : Related naphthyl esters have been used to study enzyme activities in microorganisms. For example, an acetylxylan esterase from Fibrobacter succinogenes was investigated using alpha-naphthyl acetate (McDermid, Forsberg, & MacKenzie, 1990).

  • Protease Assays : Naphthyl ester derivatives have been utilized in colorimetric assays for various proteases, providing a sensitive method for their detection (Niinobe, Hitomi, & Fujii, 1980).

  • Investigating Esterase Activity in Plants : These compounds are also used in plant research, such as studying the effect of esterase activity on plant growth (Vesper & Evans, 1979).

  • Characterizing Cancer Esterases : The stereoselectivity of cancer esterases has been evaluated using chiral naphthyl esters, providing insights into the enzymatic properties of these esterases in cancer tissues (Yamazaki, Kageyama, & Okuno, 1995).

properties

IUPAC Name

naphthalen-1-yl (2S)-2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHRSVXVKOEYHM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990225
Record name N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69975-69-5
Record name N-Acetylmethionine alpha-naphthyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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